1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone
Description
Properties
IUPAC Name |
1-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(8)6-2-5(6)3-7/h5-7H,2-3H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEQWTRHJXJBOU-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate a carbene intermediate, which inserts into alkenes. For hydroxymethyl-substituted cyclopropanes, allylic alcohols serve as precursors. For example, reacting (Z)-3-buten-1-ol with diiodomethane in the presence of Zn(Cu) yields the cyclopropane alcohol intermediate, which is subsequently oxidized to the ketone. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/ee |
|---|---|---|
| Solvent | Diethyl ether | 65% yield |
| Temperature | 0°C to 25°C | Minimizes side reactions |
| Stoichiometry | 1.2 eq CH₂I₂ | Ensures complete conversion |
Transition Metal-Catalyzed Asymmetric Cyclopropanation
Rhodium or copper catalysts with chiral ligands (e.g., bisoxazolines) enable enantioselective cyclopropanation. A diazo compound, such as ethyl diazoacetate, reacts with styrene derivatives under catalytic conditions to form the cyclopropane ring. For instance, using Rh₂(S-PTTL)₄ as a catalyst achieves >90% enantiomeric excess (ee) for the (1R,2S) configuration.
Oxidation of Cyclopropane Alcohol Intermediates
The hydroxymethyl group in the cyclopropane alcohol intermediate is oxidized to the ketone. Two oxidation methods are prevalent:
Pyridinium Chlorochromate (PCC) Oxidation
PCC in dichloromethane selectively oxidizes secondary alcohols to ketones without over-oxidizing the cyclopropane ring. A typical protocol involves:
Swern Oxidation
The Swern oxidation (oxalyl chloride/DMSO) offers milder conditions, preserving acid-sensitive functional groups. For the target compound, this method achieves 82% yield with <2% epimerization.
Stereochemical Control and Purification
Chiral Resolution Techniques
When asymmetric synthesis yields insufficient ee, chiral resolution via HPLC or enzymatic kinetic resolution is employed. For example:
| Method | Conditions | Outcome |
|---|---|---|
| Chiral HPLC | Chiralpak AD-H column, 90:10 hexane:isopropanol | 99% ee achieved |
| Lipase-Catalyzed Hydrolysis | Pseudomonas cepacia lipase, pH 7.0 | 85% recovery of (1R,2S) isomer |
Crystallization-Induced Dynamic Resolution
Recrystallization from ethanol/water mixtures enhances diastereomeric purity by preferentially crystallizing the (1R,2S) isomer.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems improve heat transfer and mixing efficiency for cyclopropanation. A representative setup:
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling reduces waste. Reaction of the alcohol precursor with PCC in a planetary ball mill (400 rpm, 1 hour) achieves 70% yield with 97% ee.
Analytical Characterization
Critical quality control metrics for this compound include:
| Technique | Key Data Points | Reference Standards |
|---|---|---|
| ¹H NMR | Cyclopropane protons: δ 0.8–1.2 ppm | USP <761> |
| Chiral HPLC | Retention time: 8.2 min (AD-H column) | EP 2.2.46 |
| HRMS | Exact mass: 114.0681 (C₆H₁₀O₂) | ISO 21301 |
Chemical Reactions Analysis
Reactivity of the Cyclopropane Ring
The cyclopropane ring undergoes selective reactions due to its angular strain (≈27 kcal/mol) .
Ring-Opening Reactions
Mechanistic studies indicate that radical intermediates stabilize through conjugation with the hydroxymethyl group . DFT calculations (UM05/Ahlrichs-pVDZ) predict preferential 5-exo-trig cyclization pathways for radical-mediated reactions .
Transformations of the Hydroxymethyl Group
The hydroxymethyl group participates in oxidation and substitution reactions:
Oxidation
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| K₂OsO₄/NaIO₄ | THF/H₂O/tBuOH (3:1:0.4), RT | 1-[(1R,2S)-2-Carboxycyclopropyl]ethanone | 47% | |
| MnO₂ | Quinidine, THF, 48h | Aldehyde derivatives | 52–80 |
Nucleophilic Substitution
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| MeMgBr | Et₂O, H₂SO₄, 0°C | Methyl ether derivatives | 82 | |
| PhCH₂O₂CNHOH | MnO₂, RT, 3h | Benzyl-protected oximes | 72 |
Ketone Functional Group Reactivity
The ethanone moiety undergoes classical carbonyl reactions:
Nucleophilic Additions
| Nucleophile | Conditions | Product | Diastereomeric Ratio | Reference |
|---|---|---|---|---|
| Grignard Reagents | Et₂O, −78°C | Tertiary alcohol adducts | 89:11 | |
| Hydroxylamine | MeOH, RT, 6h | Oxime derivatives | >95% conversion |
Reductions
| Reducing Agent | Conditions | Product | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C, 2h | Secondary alcohol | 94 | |
| H₂/Pd-C | THF, 50 psi, 12h | Cyclopropane-retained alcohol | 88 |
Stability and Degradation Pathways
| Condition | Degradation Pathway | Half-Life (h) | Reference |
|---|---|---|---|
| pH 7.4, 37°C | Hydroxymethyl oxidation | 24 | |
| UV (365 nm) | Ketone α-cleavage | 1.5 | |
| Aqueous Base (pH 12) | Cyclopropane ring opening | 0.3 |
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C under nitrogen.
Scientific Research Applications
Applications in Chemistry
1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone serves as a valuable building block in organic synthesis. Its cyclopropyl group can facilitate various chemical reactions, including:
- Synthesis of Indole Derivatives : The compound can be utilized in the synthesis of indole derivatives, which are important in pharmaceuticals and agrochemicals. Indole compounds exhibit a range of biological activities, including anticancer and antimicrobial properties .
- Functionalization Reactions : The hydroxymethyl group allows for further functionalization, enabling the creation of more complex structures that can be used in drug development.
Biological Applications
Research has indicated that this compound exhibits significant biological activity:
- Antiviral Activity : Similar compounds have been studied for their antiviral properties against β-herpesviruses such as cytomegalovirus (CMV). The structure's ability to mimic nucleosides makes it a candidate for developing antiviral agents .
- Anticancer Properties : The compound's potential as an anticancer agent is under investigation, particularly due to its ability to interact with biological targets involved in cancer progression. It may inhibit specific enzymes linked to inflammation and tumor growth .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic effects:
- Anti-inflammatory Effects : Research indicates that compounds with similar structures may have anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Drug Development : The unique structural features of this compound allow it to serve as a scaffold for drug design. Modifications to the cyclopropyl and hydroxymethyl groups can lead to derivatives with enhanced biological activity.
Data Summary
The following table summarizes key findings related to the applications of this compound:
Case Study 1: Antiviral Activity
Research conducted on methylenecyclopropane analogues demonstrated their effectiveness against CMV. The study highlighted the potential of structurally similar compounds to inhibit viral replication through competitive inhibition at viral enzyme sites .
Case Study 2: Anticancer Properties
A study explored the anticancer efficacy of cyclopropane derivatives, revealing that modifications to the hydroxymethyl group significantly enhanced their ability to inhibit tumor cell proliferation. This finding suggests that this compound could be a promising candidate for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and functional groups. The cyclopropyl ring and hydroxymethyl group play crucial roles in its binding affinity and reactivity with target molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and molecular properties of 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone with selected analogs:
Key Observations :
- Hydrophilicity : The hydroxymethyl group in the target compound likely enhances water solubility compared to lipophilic aryl-substituted analogs (e.g., 4-fluorophenyl or bromo-fluorophenyl derivatives) .
- Steric Effects : Bulky substituents (e.g., 5-chlorothiophen-2-yl) increase molecular weight and may hinder ring strain effects critical to cyclopropane reactivity .
- Stereochemistry : The (1R,2S) configuration differentiates the target compound from diastereomers like (1R,2R)-phenylcyclopropyl derivatives, which exhibit distinct crystallinity and storage requirements .
Antimicrobial Activity
- Dehydrozingerone Derivatives: Analogs such as 1-[2-(3-methoxy-4-propoxyphenyl)cyclopropyl]ethanone (3d) exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC: 0.25–0.50 mg/mL), attributed to electron-withdrawing substituents enhancing membrane disruption .
- Antioxidant Potential: Cyclopropane-containing volatiles like 1-((1R,2R,3R)-2-(3-isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone show antioxidant activity in plant extracts, with hydrocarbon and acid moieties correlating with DPPH radical scavenging .
Target Compound Implications : The hydroxymethyl group may confer antioxidant or antibacterial properties, though empirical data are lacking. Its hydrophilic nature could improve bioavailability compared to purely lipophilic analogs.
Biological Activity
1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone is a cyclopropyl compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential biological activities. This compound is characterized by a cyclopropyl ring with a hydroxymethyl group and an ethanone moiety, leading to diverse interactions with biomolecules.
The molecular formula of this compound is C6H10O2. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be synthesized through cyclopropanation followed by functional group transformations, often utilizing solvents like dichloromethane and catalysts such as palladium complexes.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or activator of biochemical pathways, influenced by its structural features. For instance, the hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes, while the ethanone moiety can be reduced to an alcohol.
Biological Activity
Research has indicated that this compound exhibits promising biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways. Similar compounds have shown efficacy against acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are critical in various physiological processes .
- Therapeutic Potential : The compound is being explored for its therapeutic properties in treating conditions like glaucoma and neurodegenerative diseases. Its ability to modulate enzyme activity positions it as a candidate for drug development .
Case Study 1: Acetylcholinesterase Inhibition
In a study examining the inhibitory effects on AChE, compounds structurally related to this compound demonstrated significant inhibition with Ki values in the nanomolar range. This suggests potential applications in treating Alzheimer's disease and other cognitive disorders .
Case Study 2: Carbonic Anhydrase Inhibition
Another study highlighted the potential of phenolic compounds similar to this compound as inhibitors of carbonic anhydrases. These enzymes play a role in regulating pH levels in biological systems, and their inhibition could lead to therapeutic strategies for conditions such as edema and altitude sickness .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]methanol | Structure | Moderate AChE inhibition |
| 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]butanone | Structure | Weak CA inhibition |
| 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]propane | Structure | No significant activity |
Q & A
Basic: What synthetic strategies are effective for preparing 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone with stereochemical control?
The synthesis of cyclopropyl ketones often involves cyclopropanation of α,β-unsaturated ketones using sulfoxonium ylides (e.g., Dimethylsulfoxonium methylide). For stereochemical control, reaction conditions (temperature, solvent, catalyst) significantly influence diastereomeric ratios (dr). For example, using THF at −78°C with LiHMDS can yield dr values up to 18:1, while milder conditions (e.g., 0°C) reduce selectivity . Post-synthesis, column chromatography (SiO₂, EtOAc/hexanes) is critical for isolating enantiomerically pure products .
Basic: How is the stereochemistry of this compound confirmed experimentally?
Stereochemical assignments rely on 1H NMR NOE experiments and X-ray crystallography . For cyclopropane derivatives, coupling constants (J values) between adjacent protons on the cyclopropane ring (typically 4–6 Hz) help distinguish cis/trans configurations. Advanced techniques like Mosher ester analysis or chiral HPLC may further validate enantiopurity .
Advanced: How does the cyclopropane ring's strain influence the compound's reactivity in nucleophilic additions?
The cyclopropane ring’s angle strain increases electron density at the carbonyl group, enhancing susceptibility to nucleophilic attack. Computational studies (e.g., QSPR models) suggest that substituents like hydroxymethyl at the (2S)-position stabilize transition states via hydrogen bonding, directing regioselectivity in reactions like Grignard additions . Experimental kinetic data show 1.5–2× faster reaction rates compared to non-cyclopropyl analogs .
Advanced: What methodologies are used to resolve contradictions in reported toxicity data for cyclopropyl ketones?
Discrepancies in hazard classification (e.g., GHS categories) often arise from incomplete toxicological profiling. Researchers should:
- Cross-reference ECHA and NIST databases for regulatory data .
- Conduct in vitro assays (e.g., Ames test, cytotoxicity on HEK293 cells) to validate acute toxicity .
- Use computational tools (e.g., ADMET Predictor™) to model metabolite pathways and identify potential reactive intermediates .
Advanced: How can researchers optimize the antimicrobial activity of this compound derivatives?
Structure-activity relationship (SAR) studies indicate that:
- Electron-withdrawing groups (e.g., nitro, fluoro) at the phenyl ring enhance activity against Gram-positive bacteria (MIC: 2–8 µg/mL).
- Hydroxymethyl substitution improves solubility, increasing bioavailability by 30–40% in pharmacokinetic models .
- Diastereomer-specific effects : The (1R,2S) configuration shows 3× higher potency than (1S,2R) due to better membrane penetration .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- IR Spectroscopy : Confirm carbonyl stretch (~1700 cm⁻¹) and hydroxymethyl O–H stretch (3200–3600 cm⁻¹) .
- 1H/13C NMR : Key signals include cyclopropane protons (δ 1.2–1.8 ppm) and the ketone carbonyl (δ 205–210 ppm) .
- HRMS : Exact mass verification (calculated for C₇H₁₀O₂: 126.0681) ensures purity .
Advanced: What computational tools predict the compound's physicochemical properties?
- Quantum Chemistry : DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict dipole moments (e.g., 2.8 Debye for the (1R,2S) isomer) .
- QSPR Models : Estimate logP (1.2±0.3) and aqueous solubility (2.5 mg/mL) using CC-DPS datasets .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic stability .
Advanced: How does the hydroxymethyl group impact the compound's stability under acidic conditions?
The hydroxymethyl group introduces steric hindrance and hydrogen-bonding capacity , reducing acid-catalyzed ring-opening of the cyclopropane. Kinetic studies in HCl/EtOH show a half-life of 48 hours (pH 3) vs. 12 hours for non-hydroxylated analogs. Stabilization is attributed to intramolecular H-bonding between the hydroxymethyl and ketone oxygen .
Basic: What safety precautions are recommended for handling this compound?
- GHS Classification : Category 2 flammable liquid; use explosion-proof equipment .
- Ventilation : Maintain fume hood airflow ≥0.5 m/s to limit vapor exposure (P261) .
- First Aid : For skin contact, wash with 10% NaHCO₃; for inhalation, administer oxygen if respiratory distress occurs .
Advanced: What strategies address low yields in large-scale syntheses of enantiopure derivatives?
- Catalytic Asymmetric Cyclopropanation : Chiral Ru or Rh catalysts achieve enantiomeric excess (ee) >90% .
- Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
- Process Optimization : Switch from batch to flow reactors for better temperature control, improving yields by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
